2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide
Beschreibung
This compound is a synthetic acetamide derivative featuring a benzodioxol group (1,3-benzodioxole) linked via an ether oxygen to an acetamide backbone. Crystallographic analysis of similar compounds often employs software suites like WinGX and ORTEP for structural refinement and visualization, ensuring accurate geometric parameterization .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-21(14-28-17-7-9-19-20(13-17)30-15-29-19)23-11-4-12-25-22(27)10-8-18(24-25)16-5-2-1-3-6-16/h1-3,5-10,13H,4,11-12,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQUQRUFJMZVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a pyridazinone structure , which are critical for its biological interactions. Its IUPAC name is:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O6 |
| Molecular Weight | 393.42 g/mol |
| CAS Number | 1049188-52-4 |
| InChI | InChI=1S/C22H21N3O6/c1... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole component enhances binding affinity through π-π interactions and hydrogen bonding , while the pyridazinone structure may engage with active or allosteric sites on target proteins. These interactions can modulate various biological pathways, leading to significant physiological effects.
Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit varying levels of antimicrobial activity. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentration (MIC) values for these compounds suggest a structure–activity relationship where specific substitutions enhance antibacterial efficacy.
Anticancer Properties
A notable area of investigation is the compound's potential anticancer properties. It has been observed to regulate pathways associated with apoptosis and cell proliferation. For example, it may influence the phosphorylation of MYCN in neuroblastoma cells, potentially promoting degradation in cancerous tissues . Additionally, it has been linked to the regulation of autophagy under starvation conditions by activating key acetyltransferase activities .
Case Studies
Several studies have highlighted the biological effects of similar compounds within the same chemical class:
-
Study on Antimicrobial Activity : A study evaluated various benzodioxole derivatives against common bacterial strains, revealing that modifications in the benzodioxole structure significantly impacted antimicrobial potency (Table 1) .
Compound MIC (µg/mL) against Bacillus subtilis MIC (µg/mL) against Escherichia coli Compound A 32 64 Compound B 16 128 - Anticancer Mechanism Exploration : In vitro studies demonstrated that compounds similar to our target molecule can induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and death .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The Pharmacopeial Forum (2017) lists three structurally related compounds (m, n, o) with acetamide backbones, phenoxy substituents, and heterocyclic systems (Table 1) . These analogs share motifs with the target compound but differ in stereochemistry, substituent placement, and heterocyclic components.
Table 1: Structural and Functional Comparison
| Compound Name (ID) | Molecular Weight (g/mol) | Key Functional Groups | Heterocyclic Component | Pharmacological Notes |
|---|---|---|---|---|
| Target Compound | ~453.45* | Benzodioxol-ether, dihydropyridazinone | 1,6-dihydropyridazinone | Potential kinase/protease inhibition |
| (R)-N-[(2S,4S,5S)-...]butanamide (m) | ~709.88 | Phenoxyacetamido, tetrahydro-pyrimidinone | Tetrahydro-pyrimidinone (2-oxo) | Stereospecific binding likely |
| (S)-N-[(2R,4R,5S)-...]butanamide (n) | ~709.88 | Phenoxyacetamido, tetrahydro-pyrimidinone | Tetrahydro-pyrimidinone (2-oxo) | Altered solubility vs. m |
| (S)-N-[(2R,4S,5S)-...]butanamide (o) | ~709.88 | Phenoxyacetamido, tetrahydro-pyrimidinone | Tetrahydro-pyrimidinone (2-oxo) | Enhanced metabolic stability |
*Calculated using average atomic masses.
Comparative Analysis
Heterocyclic Systems: The target compound’s 1,6-dihydropyridazinone ring may exhibit stronger hydrogen-bonding interactions compared to the tetrahydro-pyrimidinone in analogs m, n, and o. This could enhance binding affinity to enzymes like cyclin-dependent kinases (CDKs) or proteases .
Substituent Effects: The benzodioxol group in the target compound confers metabolic stability via electron-rich aromatic systems, whereas the 2,6-dimethylphenoxy groups in analogs m–o may increase lipophilicity and off-target interactions . The acetamide linker’s length and branching in analogs m–o (butanamide vs. propylacetamide) could alter binding pocket accessibility.
Stereochemical Considerations :
- Analogs m, n, and o differ in stereochemistry at chiral centers (e.g., 2S vs. 2R), which may significantly impact biological activity. For example, analog m’s (R)-configuration at the butanamide branch could enhance receptor affinity compared to the (S)-forms in n and o .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
